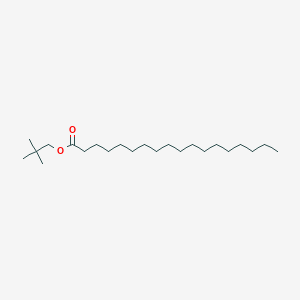

neopentyl stearate

Description

Properties

IUPAC Name |

2,2-dimethylpropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJZWOPMWEAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278668 | |

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-41-8 | |

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Neopentyl Stearate

Conventional Esterification Approaches

Conventional methods for synthesizing neopentyl stearate (B1226849) primarily involve the esterification reaction between neopentyl glycol and stearic acid. This process typically requires a catalyst and conditions that facilitate the removal of water, a byproduct of the reaction, to drive the equilibrium towards ester formation.

Direct Esterification of Neopentyl Glycol with Stearic Acid

Direct esterification is a fundamental chemical process where an organic acid reacts directly with an alcohol to form an ester and water wikipedia.org. For neopentyl stearate, this involves the reaction of stearic acid (a long-chain fatty acid) with neopentyl glycol (a polyhydric alcohol). The reaction proceeds by the nucleophilic attack of the hydroxyl group of neopentyl glycol on the carbonyl carbon of stearic acid, followed by the elimination of water. This approach is widely used for producing polyol esters, which are valued for their oxidative stability and low viscosity, making them suitable for industrial lubrication wikipedia.org.

Investigations into Acid-Catalyzed Esterification Systems

Acid catalysts are commonly employed in esterification reactions to accelerate the process by protonating the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are frequently utilized due to their strong acidity and effectiveness in promoting esterification reactions. These catalysts dissolve in the reaction mixture, providing efficient contact with reactants and leading to faster kinetics and higher reactivity compared to some heterogeneous systems.

For instance, the esterification of palm oil fatty acids (which typically include stearic acid) with neopentyl glycol using 1% sulfuric acid at 145 °C for 4.56 hours successfully yielded 90% of neopentyl glycol diester (NPGDE), indicating complete esterification of both hydroxyl groups of neopentyl glycol analis.com.my. Another study on biolubricant production showed that sulfuric acid yielded 46% ester, while p-toluenesulfonic acid yielded 42% when reacting fatty acids from Jatropha curcas oil with trimethylolpropane (B17298).

Table 1: Representative Homogeneous Acid-Catalyzed Esterification Conditions and Yields for Polyol Esters

| Catalyst | Reactants | Temperature (°C) | Time (h) | Catalyst Concentration | Yield (%) | Product Type (if specified) | Reference |

| Sulfuric Acid | Palm Oil Fatty Acids + Neopentyl Glycol | 145 | 4.56 | 1% | 90 | Neopentyl Glycol Diester | analis.com.my |

| Sulfuric Acid | Jatropha Curcas FA + Trimethylolpropane | 150 | 3 | 2% w/w | 46 | TMP-ester | |

| p-Toluenesulfonic Acid | Jatropha Curcas FA + Trimethylolpropane | 150 | 3 | 2% w/w | 42 | TMP-ester |

To address the drawbacks of homogeneous catalysis, heterogeneous acid catalysts have gained significant attention. Ion-exchange resins, such as Amberlyst-15, are prominent examples of solid acid catalysts used in esterification. These resins are typically composed of a divinylbenzene (B73037) matrix with active sites on their surface, offering high thermal and mechanical stability.

The key advantages of heterogeneous catalysts include their ease of separation from the reaction mixture, reduced equipment corrosion, and potential for reuse, which contribute to more environmentally friendly and cost-effective processes. Acidic ion-exchange resins have been investigated for the synthesis of neopentyl glycol esters with fatty acids, often employing an azeotroping agent like toluene (B28343) to facilitate continuous water removal. While heterogeneous reactions may exhibit slower kinetics and more complex mechanisms compared to their homogeneous counterparts, their benefits in terms of separation and reusability are significant. However, ion-exchange resins can suffer from reduced activity after repeated heating and may be difficult to regenerate once their catalytic activity diminishes.

Exploration of Metal Oxide Catalysis in Ester Synthesis

Metal oxides have emerged as effective catalysts for ester synthesis, offering an alternative to traditional acid catalysts. These catalysts can provide advantages such as higher selectivity, non-corrosiveness to equipment, and ease of removal by filtration, leading to stable product quality and simplified production processes.

Examples of metal oxides investigated for esterification include magnesium oxide, stannous oxide, and ferric oxide, which have been used in the synthesis of stearic acid esters. For instance, the synthesis of stearic acid stearyl ester can be carried out under a nitrogen atmosphere with magnesium oxide, stannous oxide, or ferric oxide as catalysts, with an addition amount of 0.03-0.12% of the total weight of reactants and reaction temperatures ranging from 150-240 °C. Titanium-based catalysts, such as titanium butoxide (TBT) and titanium isopropoxide (TIS), have also demonstrated significant catalytic activity in the esterification step during polyester (B1180765) synthesis, achieving conversions of 80-85% of carboxylic acid groups. Zinc(II) oxide and tin(II) oxide powders are also used in industries for polyester synthesis due to their low cost.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic and enzymatic synthesis routes offer a sustainable and environmentally friendly alternative for the production of esters like this compound. These methods typically employ enzymes, primarily lipases, to catalyze esterification reactions under milder conditions, often solvent-free, which aligns with the principles of "Green Chemistry".

Lipases (EC 3.1.1.3) are particularly well-suited for esterification due to their ability to catalyze the formation of ester bonds from fatty acids and alcohols. Immobilized lipases, such as Lipozyme 435, have been extensively studied for their enhanced stability and reusability, making them practical for industrial applications.

The enzymatic esterification of various fatty acids with different alcohols and polyols, including neopentyl glycol, has been successfully demonstrated. This approach often leads to high conversion rates and yields under optimal conditions. For example, lipase-catalyzed synthesis of branched acid esters has achieved up to 95% conversion under optimal conditions, such as a stoichiometric molar ratio of 1:1 acid to alcohol, 80 °C, and 2.5% biocatalyst concentration (w/w). Studies have also reported high conversions (over 98.5%) for the solvent-free production of cetyl stearate using Lipozyme 435. The ability to operate at lower temperatures and eliminate the need for harsh solvents and inorganic catalysts reduces energy consumption and simplifies purification steps, contributing to a more sustainable process.

Table 2: Representative Biocatalytic Esterification Conditions and Conversions

| Biocatalyst | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Biocatalyst Concentration (w/w) | Conversion (%) | Reference |

| Lipozyme 435 | Branched Acid + Branched Alcohol | 80 | 1:1 | 2.5% | 95 | |

| Lipozyme 435 | Stearic Acid + Cetyl Alcohol | Not specified | Not specified | Not specified | >98.5 |

Lipase-Mediated Esterification of Fatty Acids with Neopentyl Glycol

Lipase-mediated esterification is a prominent method for synthesizing this compound. This process involves the reaction of fatty acids, such as stearic acid, with neopentyl glycol in the presence of lipases, which act as biocatalysts researchgate.netscielo.br. Lipases are versatile enzymes capable of catalyzing esterification reactions, particularly in non-aqueous media, by reversing their hydrolytic activity scielo.brresearchgate.net.

Studies have demonstrated the successful synthesis of neopentyl glycol diesters, including those derived from fatty acids, using immobilized lipases. For instance, the enzyme Eversa® Transform 2.0 (from Thermomyces lanuginosus) immobilized on Lewatit VP OC 1600 has shown high effectiveness in synthesizing neopentyl glycol diesters with fatty acids researchgate.net. Other commonly used immobilized lipases include Novozym® 435 (from Candida antarctica lipase (B570770) B) and Lipozyme® RM IM (from Rhizomucor miehei) researchgate.netresearchgate.netrepec.org. These biocatalysts facilitate the formation of esters by promoting the condensation of fatty acids and neopentyl glycol, often with the continuous removal of water to shift the equilibrium towards product formation researchgate.net.

Enzymatic Transesterification Processes

Beyond direct esterification, enzymatic transesterification offers another pathway for this compound synthesis. This process involves the exchange of an acyl group between an ester and an alcohol (neopentyl glycol), or between a triglyceride and neopentyl glycol researchgate.netresearchgate.netijcce.ac.ir. Lipases are also highly effective in catalyzing transesterification reactions, providing an environmentally friendly alternative to chemical methods researchgate.netresearchgate.net.

For example, the synthesis of neopentyl glycol esters has been achieved through the transesterification of rapeseed oil fatty acid methyl ester with neopentyl glycol, using immobilized lipases such as Candida antarctica lipase, Pseudomonas cepacia, and Rhizomucor miehei researchgate.net. High conversion degrees, often exceeding 98%, have been reported for neopentyl glycol esters through these enzymatic transesterification routes researchgate.net. This method is particularly advantageous as enzymatic catalysts are less sensitive to the free fatty acid content of the feedstock, which helps mitigate side reactions and can reduce product separation costs researchgate.netresearchgate.net.

Optimization of Biocatalyst Performance and Operational Conditions

Optimizing the performance of biocatalysts and the operational conditions is crucial for maximizing the yield and efficiency of this compound synthesis.

The concentration of the biocatalyst (enzyme loading) and the reaction temperature are critical parameters influencing the rate and yield of enzymatic esterification and transesterification reactions. Studies on the enzymatic synthesis of neopentyl glycol diesters have shown that increasing enzyme loading generally leads to higher conversions, although excessive loading can sometimes lead to reduced efficiency, possibly due to issues with enzyme dispersion or increased water content from the enzyme preparation repec.orgcsic.es.

For instance, in the solvent-free enzymatic synthesis of neopentyl glycol diheptanoate using Novozym® 435, optimal conditions were found to be 7.5% (w/w) biocatalyst concentration and a temperature of 70 °C, resulting in yields of 90% researchgate.net. Another study on neopentyl glycol diester synthesis with Eversa® Transform 2.0 found optimal conditions at 50 °C with 5% enzyme loading, achieving approximately 63% conversion at standard pressure researchgate.net. When optimizing the production of neopentyl glycol diesters from free fatty acids of soybean oil, a reactor temperature of 45 °C and a biocatalyst content of 3 wt% were determined as optimal, leading to up to 98% conversion repec.org.

Table 1: Optimized Enzyme Loading and Reaction Temperature for Neopentyl Glycol Ester Synthesis

| Enzyme/Biocatalyst | Substrate | Enzyme Loading (w/w) | Temperature (°C) | Conversion/Yield | Reference |

| Novozym® 435 | Heptanoic acid & Neopentyl glycol | 7.5% | 70 | 90% yield | researchgate.net |

| Eversa® Transform 2.0 | Fatty acid & Neopentyl glycol | 5% | 50 | 63% conversion (standard pressure) | researchgate.net |

| ETL@C18 | Free fatty acids from soybean oil & Neopentyl glycol | 3% | 45 | 98% conversion | repec.org |

The use of solvent-free reaction systems is a significant advancement in the green synthesis of esters, including this compound. These systems eliminate the need for organic solvents, reducing environmental impact and simplifying downstream processing researchgate.netresearchgate.netrepec.org. Lipase-catalyzed reactions are particularly well-suited for solvent-free environments, as they can maintain their activity and selectivity researchgate.netnih.gov.

In solvent-free systems, the continuous removal of water, a byproduct of esterification, is crucial to drive the reaction equilibrium towards product formation researchgate.net. This can be achieved through various methods, such as evaporation in open-air reactors or under reduced pressure researchgate.netresearchgate.net. For instance, the enzymatic synthesis of neopentyl glycol diheptanoate in a solvent-free medium was carried out in an open-air reactor to facilitate water removal by evaporation, leading to high yields researchgate.net. Similarly, the solvent-free esterification of free fatty acids from soybean oil with neopentyl glycol using immobilized lipase achieved high conversions, with optimization showing that reactor temperature had a higher influence than biocatalyst content repec.org. The application of reduced pressure has also been shown to significantly increase conversion in solvent-free enzymatic synthesis of neopentyl glycol diesters, reaching up to 97% conversion researchgate.net.

Advanced Reaction Engineering and Process Intensification

Advanced reaction engineering techniques and process intensification strategies are employed to enhance the efficiency and sustainability of this compound production.

Reactive distillation (RD) is a process intensification technology that integrates chemical reaction and distillation in a single unit mdpi.com. This technique is particularly beneficial for equilibrium-limited reactions, such as esterification, where the continuous removal of a byproduct (e.g., water) can shift the equilibrium towards higher product conversion mdpi.comresearchgate.netacs.org.

While direct specific examples for this compound synthesis using reactive distillation are less frequently detailed in broad searches, the principle is well-established for esterification reactions involving glycols and carboxylic acids. For instance, studies on the esterification of neopentyl glycol with other carboxylic acids have utilized reactive distillation, where water is continuously removed by purging nitrogen through the reactor, leading to enhanced conversion researchgate.net. Reactive distillation helps overcome limitations caused by unfavorable byproducts and can achieve conversions higher than equilibrium conversion researchgate.net. This integrated approach offers advantages such as reduced capital and operating costs, improved energy efficiency, and higher product selectivity and purity mdpi.com.

Influence of Reduced and Vacuum Pressure Conditions on Reaction Efficacy

The application of reduced or vacuum pressure conditions is a critical strategy in enhancing the efficacy of esterification reactions, including the synthesis of this compound. Esterification is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, removing a product from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of the ester jove.com.

Vacuum distillation is a method employed to reduce pressure, facilitating the removal of volatile components such as water, and thus aiding in equilibrium manipulation sparkl.me. Operating under vacuum can effectively shift the reaction equilibrium towards the synthetic side by continuously removing the water formed researchgate.net. This approach is particularly beneficial when dealing with reactants or products that are volatile, as it helps retain them in the reaction mixture while selectively removing water numberanalytics.com. For instance, studies on the esterification of 2-octanol (B43104) with fatty acids have shown that removing water under vacuum significantly shifts the equilibrium towards product formation, leading to high enantioselectivity and conversion rates researchgate.net. Similarly, in the synthesis of triglycerides, performing the process under vacuum at elevated temperatures (e.g., 65°C) in the absence of a solvent allows volatile co-products to be condensed into a cooled trap, driving the equilibrium to completion researchgate.net.

While the general principle holds, the specific impact of pressure can vary. For example, in the esterification of ethylene (B1197577) glycol with propionic acid in supercritical CO2, the equilibrium conversion and selectivity were largely independent of pressure below 9 MPa. However, at higher pressures, the yield and selectivity of the diester increased, attributed to the distribution of reactants and products between vapor and liquid phases and the solvent power of CO2 nih.govacs.org. For industrial-scale Fischer esterification, optimizing pressure is crucial, as high pressures can increase reaction rates by concentrating reactants but also lead to higher equipment costs and safety concerns numberanalytics.com. Conversely, some industrial processes aim to avoid continuous vacuum operation to reduce energy requirements and minimize emissions thyssenkrupp-uhde.com.

Methodologies for Water Removal in Esterification Equilibria

Effective water removal is paramount in driving the esterification equilibrium towards product formation and achieving high yields. Several methodologies are employed for this purpose:

Azeotropic Distillation: This technique involves adding a solvent (e.g., benzene (B151609) or toluene) that forms an azeotrope with water. The azeotropic mixture distills off at a lower boiling point than either component individually, effectively removing water from the reaction system. The condensed vapor is collected in a Dean-Stark trap, where water, being denser, separates and sinks to the bottom, while the solvent returns to the reaction flask uni.lubyjus.comsciencemadness.org. This renders the reverse reaction (ester hydrolysis) impossible, pushing the equilibrium to the right uni.lu.

Molecular Sieves: Molecular sieves, which are crystalline metal aluminosilicates with uniform cavities, are highly effective drying agents. They selectively adsorb water molecules, even at elevated temperatures, thereby shifting the equilibrium towards ester synthesis byjus.comsigmaaldrich.comwikipedia.orgresearchgate.net. Molecular sieves (e.g., 3A, 4A, 5A, and 13X) are commonly chosen for water removal in esterification processes due to their high drying capacity sigmaaldrich.commdpi.com. However, caution is advised when using molecular sieves with strong acids, as zeolites can be damaged by concentrated mineral acids, and carboxylic acids might react with aluminosilicates sciencemadness.org.

Desiccants: Anhydrous desiccants, such as calcium sulfate (B86663), magnesium sulfate, or powdered silica (B1680970) gel, can be added directly to the reaction mixture to bind water sciencemadness.orgdss.go.thresearchgate.netscispace.com. For instance, powdered silica gel has been successfully used to remove water in the esterification of oleic acid dss.go.th. These materials effectively sequester water, preventing the reverse hydrolysis reaction sciencemadness.org.

Inert Gas Purging/Bubbling and Atmospheric Evaporation: In some systems, particularly in solvent-free or enzymatic processes, inert gas bubbling (e.g., N2) or operating in open-air reactors can facilitate water removal through evaporation, thereby shifting the chemical equilibrium towards product formation mdpi.comresearchgate.net. This method is often combined with vacuum operation to enhance efficiency mdpi.com.

The choice of water removal method depends on the specific reactants, reaction conditions, and scale of the synthesis. For example, in the synthesis of neopentyl glycol diester from palm oil fatty acids, the hydrolysis process involves washing with hydrochloric acid and distilled water, followed by drying over anhydrous sodium sulfate analis.com.my.

Optimization of Reaction Parameters and Yield Maximization

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters include the stoichiometric ratio of reactants, the application of Response Surface Methodology (RSM), and the control of reaction time and temperature.

Stoichiometric Ratio Analysis of Reactants

For the synthesis of neopentyl glycol ester, studies have shown that varying the molar ratio of carboxylic acid to alcohol can impact conversion. For instance, in the esterification of oleic acid with fusel oil fraction, an optimal acid/alcohol molar ratio of 1:2 was determined to achieve high ester conversion dss.go.th. Similarly, for the synthesis of neopentylglycol diester (NPGDE) from palm oil fatty acids and neopentyl glycol (NPG), a mole ratio of 2:1 (POFAs:NPG) with 1% sulfuric acid catalyst at 145°C for 4.56 hours resulted in a 90% yield of NPGDE analis.com.my. In another example, the synthesis of neopentylglycol ester from NPG and oleic acid achieved an 80% yield at a 1:2 mole ratio (NPG:oleic acid) analis.com.my.

The use of an excess of alcohol is a common strategy to achieve higher ester yields, as it shifts the equilibrium to the product side jove.combyjus.comsciencemadness.org. For example, a 3:1 or 1:3 molar ratio of carboxylic acid to alcohol can improve esterification yield jove.com.

Response Surface Methodology (RSM) for Process Variable Optimization

Response Surface Methodology (RSM) is a powerful statistical and mathematical technique used to optimize complex processes by evaluating the relationships between multiple independent variables and one or more response variables. In the context of this compound synthesis, RSM can be employed to systematically investigate the effects of various reaction parameters and identify optimal conditions for maximizing yield and minimizing side reactions.

Typical variables optimized using RSM in esterification processes include reaction temperature, reaction time, catalyst concentration, and reactant molar ratios ijcce.ac.irthaiscience.info. For instance, RSM has been applied to optimize the enzymatic transesterification for biolubricant synthesis, identifying optimal conditions for temperature, catalyst amount, molar ratio, and reaction time to achieve high yields ijcce.ac.ir. In a study optimizing trimethylolpropane triesters (TMPTE) synthesis, RSM was used to determine the optimal catalyst concentration, reaction temperature, and time to maximize TMPTE yield and reduce soap formation thaiscience.info.

RSM allows for the creation of models that predict the response based on the input variables, enabling researchers to visualize the process landscape and pinpoint optimal operating points. This approach reduces the number of experimental runs compared to single-factor experimental designs, making the optimization process more efficient thaiscience.info.

Studies on Reaction Time and Temperature Profiles

Reaction time and temperature are critical parameters that significantly influence the rate, yield, and selectivity of esterification reactions.

Temperature: Increasing the reaction temperature generally enhances the reaction rate by increasing the kinetic constant numberanalytics.comnumberanalytics.comrdd.edu.iq. However, there is an optimal temperature range, as excessively high temperatures can lead to side reactions, degradation of reactants or products, and catalyst deactivation numberanalytics.comnumberanalytics.com. For Fischer esterification, optimal temperatures typically range from 50°C to 100°C, depending on the specific reactants and catalyst numberanalytics.com. For example, in the synthesis of neopentylglycol diester from palm oil fatty acids, a reaction temperature of 145°C yielded 90% NPGDE analis.com.my. Another study on neopentylglycol ester synthesis with oleic acid reported a reaction temperature of 130°C for an 80% yield analis.com.my. In some enzymatic esterification processes, lower temperatures (30-70°C) are preferred to produce ultrapure products, while conventional chemical routes may require 150-240°C mdpi.com. The rate of water removal by molecular sieves also increases with temperature, influencing the drying dynamics mdpi.com.

Reaction Time: Reaction time is directly related to the extent of conversion and yield. Insufficient reaction time can lead to low yields, as the reaction may not reach equilibrium or completion numberanalytics.com. Conversely, excessively long reaction times may not provide significant additional yield and could potentially lead to side reactions or product degradation. Studies often determine optimal reaction times through kinetic experiments. For instance, in the esterification of oleic acid, a reaction duration of 60 minutes was found to be optimal, achieving 97.3% ester conversion dss.go.th. For the synthesis of neopentylglycol diester, a reaction time of 4.56 hours was reported analis.com.my. Similarly, in the synthesis of TMPTE, an optimal reaction time of 53 minutes was identified thaiscience.info. The typical reaction times for Fischer esterification can vary from 1 to 10 hours at temperatures of 60-110°C wikipedia.org.

Table 1: Example of Optimized Reaction Parameters for Neopentyl Glycol Ester Synthesis

| Parameter | Value | Yield (%) | Reference |

| Oleic Acid:NPG Molar Ratio | 2:1 (POFAs:NPG) | 90 | analis.com.my |

| Temperature | 145 °C | 90 | analis.com.my |

| Reaction Time | 4.56 hours | 90 | analis.com.my |

| Catalyst | 1% Sulfuric Acid | 90 | analis.com.my |

| Oleic Acid:NPG Molar Ratio | 1:2 (NPG:Oleic Acid) | 80 | analis.com.my |

| Temperature | 130 °C | 80 | analis.com.my |

| Reaction Time | 4 hours | 80 | analis.com.my |

| Catalyst | 2% Sulfuric Acid | 80 | analis.com.my |

Table 2: General Effects of Temperature on Esterification Reaction Rate and Conversion

| Temperature Increase | Effect on Reaction Rate | Effect on Conversion (at certain mole ratio) | Reference |

| From 50°C to 60°C | Increases | Increases (e.g., 70.9% to 80%) | rdd.edu.iq |

Analytical Characterization of Neopentyl Stearate Structure and Purity

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for confirming the chemical structure and identifying the functional groups present in neopentyl stearate (B1226849).

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the neopentyl stearate molecule. The presence of an ester functional group is typically evidenced by distinct absorption bands in the infrared spectrum. For similar neopentylglycol diesters, the stretching of the C=O (carbonyl) ester peak is observed around 1738 cm⁻¹ analis.com.my. Additionally, the stretching of the C-O (ester) bonds appears at wavenumbers such as 1161 cm⁻¹ and 1241 cm⁻¹ analis.com.my.

The formation of the ester can be confirmed by comparing the FTIR spectrum of this compound with those of its precursors (stearic acid and neopentyl alcohol). A notable shift in wavenumbers would indicate successful esterification. For instance, the C=O group of carboxylic acid typically appears around 1696 cm⁻¹, and C-O carboxylic acid stretching is seen at 1291 cm⁻¹ and 1247 cm⁻¹ analis.com.my. The disappearance or significant reduction of these carboxylic acid peaks and the appearance of the characteristic ester peaks confirm the successful synthesis of the ester analis.com.my.

An interactive table summarizing key FTIR spectral data for this compound (based on similar ester compounds) is presented below:

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Ester C=O | ~1738 | Carbonyl stretching (strong) analis.com.my |

| Ester C-O | ~1161, ~1241 | C-O stretching (strong) analis.com.my |

| Aliphatic C-H | ~2850-2960 | C-H stretching (symmetric and asymmetric) |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the molecular architecture and connectivity of atoms within this compound. These techniques are crucial for confirming the successful formation of the ester and verifying the arrangement of protons and carbon atoms.

In ¹H NMR spectra, characteristic chemical shifts are observed for protons in different environments. For neopentylglycol diesters, methylene (B1212753) protons (CH₂) alpha to the ester carbonyl group typically exhibit chemical shifts in the range of 2.29-2.33 ppm analis.com.my. Protons on the neopentyl moiety (e.g., methyl groups on the quaternary carbon, and the methylene group directly attached to the ester oxygen) would also show distinct signals, confirming the neopentyl structure. Common solvents for NMR analysis include deuterated chloroform (B151607) (CDCl₃) analis.com.myspectrabase.com, and chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm spectrabase.comsigmaaldrich.com.

For ¹³C NMR spectra, the ester carbonyl carbon (C=O) is a key diagnostic signal, typically appearing around 173.71 ppm for similar neopentylglycol diesters analis.com.my. Other carbon signals, corresponding to the long alkyl chain of stearate and the carbons of the neopentyl group, would also be observed, providing a complete carbon skeleton confirmation.

An interactive table summarizing typical NMR spectral data for this compound (based on similar ester compounds) is presented below:

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 2.29-2.33 | Methylene protons (–CH₂–COOR) analis.com.my |

| ¹H | ~0.8-1.0 | Terminal methyl protons (–CH₃) of alkyl chain |

| ¹H | ~1.2-1.3 | Bulk methylene protons (–CH₂–)n of alkyl chain |

| ¹³C | ~173.71 | Ester carbonyl carbon (C=O) analis.com.my |

| ¹³C | ~14, ~22-34 | Alkyl chain carbons |

| ¹³C | ~30-40 | Quaternary carbon of neopentyl group |

| ¹³C | ~60-70 | Methylene carbon directly attached to ester oxygen |

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and determining the presence and quantity of any impurities or unreacted starting materials.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and highly effective method for determining the ester composition and purity of fatty acid esters like this compound analis.com.myfao.orgcarina.rsgoogle.com. This technique separates volatile components of a sample based on their boiling points and interactions with the stationary phase of the column, with the FID detector providing a quantitative response to carbon-containing compounds.

For this compound, GC-FID can be used to confirm the complete conversion of stearic acid and neopentyl alcohol into the desired ester and to quantify the percentage of this compound in the sample analis.com.myfao.org. The purity is determined by the presence of a predominant peak corresponding to this compound and the absence or minimal presence of peaks corresponding to unreacted starting materials (e.g., stearic acid, neopentyl alcohol) or other side products researchgate.net. For instance, in the analysis of neopentylglycol dioleate, a pure diester peak was observed at a retention time of 41 minutes, with no peaks detected for oleic acid (at 16 minutes) or the monoester (at 23 minutes), indicating complete conversion researchgate.net.

A common column type used for such analyses is DB-5HT analis.com.my. Sample preparation typically involves mixing a small amount of the ester with a suitable solvent, such as ethyl acetate (B1210297), before injection into the GC system analis.com.my. The area under each peak in the chromatogram is proportional to the concentration of the component, allowing for precise quantification of the ester and any impurities fao.org.

An interactive table outlining typical GC-FID parameters and findings for this compound (based on similar ester compounds) is presented below:

| Parameter | Typical Conditions/Findings | Purpose |

|---|---|---|

| Column Type | DB-5HT or similar non-polar/mid-polar capillary column analis.com.my | Separation of ester from impurities and precursors |

| Detector | Flame Ionization Detector (FID) analis.com.my | Quantitative detection of organic compounds |

| Sample Preparation | Dilution in ethyl acetate (e.g., 0.3 µL sample in 1 mL solvent) analis.com.my | Ensuring proper injection and resolution |

| Purity Determination | Presence of a single, predominant peak for this compound; absence of precursor peaks (e.g., fatty acid, alcohol) researchgate.net | Confirmation of successful synthesis and high purity |

Mechanistic and Theoretical Considerations

Kinetic Modeling of Esterification Reactions

The synthesis of neopentyl stearate (B1226849), a diester, is typically achieved through the esterification of neopentyl glycol with stearic acid. Kinetic studies of neopentyl glycol esterification with various carboxylic acids provide a foundational understanding of this process. The reaction proceeds in a stepwise manner, with the formation of a monoester as an intermediate, followed by a second esterification to yield the diester. vtt.fi

Research indicates that the formation of the monoester is significantly faster than the subsequent conversion to the diester. vtt.fi A pseudo-homogeneous mole fraction model has been shown to effectively fit experimental data for similar esterification reactions, proving useful for designing and simulating processes like reactive distillation for ester formation. researchgate.net

Kinetic models for the esterification of neopentyl glycol with other acids, such as acetic and 2-ethylhexanoic acids, have been developed and can be adapted to understand the synthesis of neopentyl stearate. finechem-mirea.ru These models are crucial for optimizing reaction conditions to maximize the yield of the desired diester. The esterification is a reversible reaction, and the continuous removal of water, a byproduct, is essential to drive the equilibrium towards the formation of the ester. researchgate.net This is often achieved through techniques like azeotropic distillation or reactive distillation. researchgate.netfinechem-mirea.ru

Table 1: Factors Influencing Esterification Kinetics

| Factor | Description | Impact on this compound Synthesis |

| Temperature | Higher temperatures generally increase the reaction rate. | An optimal temperature range exists to balance reaction speed with the prevention of side reactions and reactant degradation. |

| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or heterogeneous catalysts (e.g., ion-exchange resins) are commonly used to accelerate the reaction. vtt.fipnu.ac.ir | The choice of catalyst affects the reaction mechanism and rate, as well as the potential for side reactions. |

| Molar Ratio of Reactants | An excess of one reactant (typically the carboxylic acid) can shift the equilibrium towards the product side. | A molar excess of stearic acid can enhance the conversion to this compound. |

| Water Removal | Continuous removal of water byproduct is critical to achieve high conversion rates. researchgate.net | Techniques like azeotropic distillation with a solvent such as toluene (B28343) are employed. pnu.ac.ir |

Mechanistic Pathways of Ester Formation and Side Reactions (e.g., Disproportionation)

The formation of this compound via acid-catalyzed esterification follows a well-established nucleophilic acyl substitution mechanism. The process begins with the protonation of the carboxylic acid (stearic acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol (neopentyl glycol) then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Another potential side reaction is ether formation, especially at higher temperatures, although this is less common for sterically hindered alcohols like neopentyl glycol. The bulky neopentyl groups can provide some steric hindrance, which may influence the relative rates of the primary esterification and potential side reactions.

Theoretical Frameworks for Interfacial Adsorption and Film Formation

The long, saturated alkyl chain of the stearate group in this compound imparts significant surface-active properties to the molecule. When present at an interface, such as air-water or solid-liquid, these molecules can orient themselves to minimize free energy. The long hydrocarbon tail is hydrophobic, while the ester group provides a degree of polarity.

Theoretical models like the Statistical Associating Fluid Theory (SAFT) and its variations (e.g., 2D-SAFT-VR Mie) can be used to describe the adsorption isotherms and heat of adsorption of fluids, including long-chain molecules, on surfaces. aip.org These models consider fluid-fluid and solid-fluid interactions to predict how molecules will arrange at an interface. aip.org

The formation of films by stearate compounds on solid surfaces is a well-documented phenomenon. epa.govtu-chemnitz.de These films are typically formed by the adhesion of stearate molecules, which can be sheared from crystals and deposited onto a substrate. epa.gov The resulting film is often hydrophobic. epa.govresearchgate.net The nature of the substrate and the conditions of deposition, such as pH and temperature, play a crucial role in the structure and properties of the resulting film. tu-chemnitz.de The long alkyl chains of stearate esters tend to align, leading to the formation of organized monomolecular or multimolecular layers. tu-chemnitz.de

Understanding Additive Mechanisms in Polymer Systems

This compound can function as an additive in polymer systems, primarily as a plasticizer or a lubricant. penpet.com The specific mechanism of action depends on its role within the polymer matrix.

As a plasticizer , this compound increases the flexibility and processability of a polymer. mdpi.com The mechanism involves the intercalation of the plasticizer molecules between the polymer chains. mdpi.com This spacing reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature and increasing the free volume. The long, flexible stearate chain can enhance this effect, allowing for greater macromolecular mobility. mdpi.com The effectiveness of a plasticizer is influenced by its compatibility with the polymer, which is determined by factors such as polarity and molecular size.

As a lubricant , this compound can act either internally or externally.

Internal lubricants are compatible with the polymer and reduce the friction between polymer chains, leading to a decrease in melt viscosity and improved flowability. kao.com

External lubricants are less compatible with the polymer and migrate to the surface of the melt. kao.com They form a layer between the polymer and the hot metal surfaces of processing equipment, reducing adhesion and friction. kao.com Given its long alkyl chain, this compound is likely to exhibit external lubricating properties.

The addition of stearate-based additives can also impact the thermal stability of polymers like PVC. The interaction between the stearate and the polymer can influence degradation pathways, such as dehydrochlorination in PVC. researchgate.net

Principles of Enzymatic Catalysis in Ester Synthesis

The enzymatic synthesis of esters, including this compound, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Lipases are the most commonly used enzymes for this purpose. nih.govnih.gov The catalytic mechanism of lipases in non-aqueous media for esterification follows a Ping-Pong Bi-Bi mechanism. mdpi.com

The key principles of lipase-catalyzed ester synthesis include:

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which can be advantageous in complex syntheses. mdpi.comnih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out at moderate temperatures, which reduces energy consumption and minimizes side reactions.

Solvent-Free Systems: The synthesis can often be performed in a solvent-free medium, which simplifies product purification and reduces environmental impact. researchgate.netnih.gov

Equilibrium Shift: As with chemical esterification, the removal of water is crucial to drive the reaction towards product formation. This can be achieved through evaporation in an open reactor system. nih.gov

Substrate Inhibition: High concentrations of the carboxylic acid can lead to inhibition of the lipase (B570770), reducing the initial reaction rate. nih.gov A stepwise addition of the acid can be a strategy to overcome this issue. nih.gov

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used as they can be easily recovered and reused, making the process more cost-effective. researchgate.netnih.gov The optimization of reaction parameters such as temperature, enzyme concentration, and substrate molar ratio is critical for achieving high yields in enzymatic ester synthesis. nih.govnih.gov

Sustainability and Green Chemistry Aspects

Utilization of Bio-based Feedstocks for Neopentyl Esters

A significant stride towards the sustainability of neopentyl esters involves the adoption of bio-based feedstocks for their precursor, neopentyl glycol (NPG), and the fatty acid component. Neopentyl glycol, a crucial building block for neopentyl esters, is now being produced from renewable resources. Companies such as BASF and LG Chem have introduced "bio-balanced" NPG, which utilizes plant-derived bio-materials like waste cooking oil and palm byproducts. These bio-based NPG products have received international certifications, such as ISCC PLUS or REDcert2, validating their sustainability credentials. nih.govchem960.com For instance, LG Chem's bio-balanced NPG has demonstrated carbon reduction effects upwards of 70% compared to conventional products. nih.gov Similarly, the Perstorp Group has also reported the production of neopentyl glycol with up to 50% bio-based content.

The fatty acid component, such as stearic acid, is inherently bio-based, being a saturated fatty acid abundantly found in various animal and vegetable fats and oils. The enzymatic synthesis of neopentyl glycol-based biolubricants, using biodiesels derived from soybean and castor bean as raw materials, exemplifies the successful integration of bio-based feedstocks into the production of neopentyl esters. These processes have achieved high conversion rates, often exceeding 95%.

Table 1: Examples of Bio-based Feedstocks for Neopentyl Esters

| Feedstock Component | Bio-based Source Examples | Sustainability Certification (where applicable) |

| Neopentyl Glycol | Waste cooking oil, palm byproducts | ISCC PLUS, REDcert2 nih.govchem960.com |

| Fatty Acids (e.g., Stearic Acid) | Soybean biodiesel, castor bean biodiesel, vegetable oils, animal fats | N/A (inherently bio-based) |

Adherence to Green Chemistry Principles in Synthesis Routes

The synthesis of neopentyl esters, including neopentyl stearate (B1226849), is increasingly aligning with the twelve principles of green chemistry, aiming to minimize environmental impact. A prominent approach is the adoption of enzymatic synthesis, which offers several advantages over traditional chemical methods.

Specific immobilized lipases, such as lipase (B570770) B from Candida antarctica (Novozyme 435) and lipase from Rhizomucor miehei (Lipozyme RM IM), have demonstrated high catalytic activity and reusability in the synthesis of neopentyl glycol-based esters. The ability to reuse biocatalysts for multiple reaction cycles (e.g., Novozyme 435 maintaining activity over six uses) substantially improves the economic viability and environmental profile of the synthesis.

Table 2: Green Chemistry Aspects in Neopentyl Ester Synthesis

| Green Chemistry Principle | Application in Neopentyl Ester Synthesis | Benefits |

| Prevention of Waste | Solvent-free reaction systems | Reduces hazardous waste generation |

| Atom Economy | Enzymatic catalysis | Maximizes incorporation of reactants into product |

| Less Hazardous Chemical Syntheses | Use of biocatalysts instead of harsh chemical catalysts | Avoids toxic reagents and byproducts |

| Safer Solvents and Auxiliaries | Elimination of solvents in many enzymatic processes | Reduces environmental impact and worker exposure |

| Design for Energy Efficiency | Low-temperature enzymatic reactions | Minimizes energy requirements |

| Use of Renewable Feedstocks | Utilization of bio-based NPG and fatty acids nih.govchem960.com | Reduces reliance on depleting fossil resources |

| Catalysis | Use of highly efficient and reusable lipases | Enhances reaction efficiency and reduces waste |

Research on Biodegradability of Neopentyl Ester Derivatives

The biodegradability of neopentyl ester derivatives is a critical aspect of their environmental sustainability. Esters derived from fatty acids and neopentyl glycol are generally considered more environmentally friendly than their petroleum-based counterparts due to their inherent biodegradability and renewable origins.

Studies have shown that neopentyl glycol esters produced from fatty acids possess properties of lubricity and biodegradability, making them suitable for applications where environmental impact is a concern. For instance, neopentyl glycol-based biolubricants synthesized from soybean and castor bean biodiesels have been characterized for their environmentally friendly properties.

While specific biodegradation data for neopentyl stearate is not extensively detailed in isolated studies, the broader class of fatty acid esters, including those derived from vegetable oils with neopentyl glycol, demonstrates favorable biodegradability. Some esters have shown significant biodegradation, ranging from 80% to 90% within 28 days, according to registration dossiers. The primary biodegradation pathways for esters involve hydrolysis, where the ester bond is broken down by water, followed by the oxidation of the resulting alkyl chains.

The structure of neopentyl glycol diesters (NPGDE), which can include stearate components when derived from palm oil fatty acids, has been analyzed. Their physicochemical properties, such as oxidative stability and pour point, further support their potential for use in lubrication applications where biodegradability is desired. The ECHA registration dossier for "fatty acids, vegetable-oil, esters with neopentyl glycol" also includes detailed endpoints for biodegradation in water, sediment, and soil, indicating their environmental fate is well-studied.

Table 3: Biodegradability Characteristics of Neopentyl Ester Derivatives

| Characteristic | Description | Source |

| Environmental Friendliness | Considered more environmentally friendly than petroleum-based alternatives. | |

| Biodegradability | Possess inherent biodegradability. | |

| Biodegradation Rate | Some esters show 80-90% biodegradation in 28 days. | |

| Primary Degradation Pathway | Hydrolysis of the ester bond followed by oxidation of alkyl chains. | |

| Application Relevance | Suitable for biolubricants and other environmentally sensitive applications. |

Future Research Directions

Exploring Novel Synthetic Pathways

Research into novel synthetic pathways for neopentyl stearate (B1226849) and its derivatives focuses on improving efficiency, reducing environmental impact, and utilizing renewable feedstocks. Traditional esterification processes often require high temperatures and can involve non-selective catalysts nih.govresearchgate.net.

A significant direction involves the development of biocatalytic synthesis methods. Studies have demonstrated the successful production of neopentyl glycol diesters using immobilized lipases in solvent-free systems, offering a more environmentally friendly alternative to conventional chemical synthesis nih.govresearchgate.net. For instance, research has shown that lipase-catalyzed processes can achieve high conversions (≥ 90%) of neopentyl glycol dicaprylate/dicaprate, with productivities comparable to other ester productions in solvent-free systems researchgate.net.

Furthermore, the utilization of bio-based raw materials, such as fatty acids derived from palm oil, is a key area of investigation for producing biolubricants with enhanced oxidative stability through esterification with neopentyl glycol analis.com.myresearchgate.net. This approach aims to overcome limitations of direct application of vegetable oils as biolubricant base stocks, which often suffer from low oxidative stability due to the presence of oxidation-active sites analis.com.my.

Table 1: Comparison of Neopentyl Glycol Diester (NPGDE) Properties from Palm Oil Fatty Acids analis.com.my

| Property | Neopentyl Glycol Diester (NPGDE) | Palm Oil |

| Yield | 90% | - |

| Oxidative Stability (°C) | 184 | - |

| Pour Point (°C) | 10 | - |

| Flash Point (°C) | 235 | - |

| Viscosity Index | 160 | 130 |

| Viscosity at 40 °C (cSt) | 50.07 | - |

| Viscosity at 100 °C (cSt) | 11.47 | - |

Another area of interest lies in refining the synthesis of neopentyl glycol itself, focusing on improving the activity and selectivity of catalysts used in aldol (B89426) condensation and hydrogenation steps. Such advancements could lead to reduced raw material consumption, milder reaction conditions, and shorter reaction times, ultimately impacting the downstream synthesis of neopentyl stearate mdpi.com.

Advanced Characterization Techniques for Complex Formulations

Advanced characterization techniques are crucial for understanding the behavior of this compound within complex formulations, such as cosmetics and lubricants, and for ensuring product quality and performance. While standard techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR), Gas Chromatography with Flame Ionization Detector (GC-FID), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and viscometry are routinely employed for chemical and physical property assessment, future research will increasingly rely on more sophisticated methods analis.com.mymdpi.comresearchgate.netresearchgate.net.

For formulations where surface properties and heterogeneity are critical, advanced surface characterization platforms are gaining prominence. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offer ultra-surface-sensitivity and high spatial resolution, enabling detailed qualitative and quantitative analysis of surface composition researchgate.net. Nano-thermal analysis (nano-TA), which combines atomic force microscopy (AFM) with thermal analysis, provides both physical information and thermal behavior, offering an additional chemical dimension for heterogeneous samples researchgate.net. These methods are vital for understanding how this compound interacts with other components at interfaces, influencing properties like film formation, spreadability, and stability in final products.

Expanding Application Domains and Synergistic Interactions

This compound and related neopentyl glycol esters currently find use as emollients, spreading agents, and pigment dispersants in cosmetics, as well as lubricants and anti-foaming agents mohiniorganics.incir-safety.org. Future research aims to expand these application domains and explore synergistic interactions with other compounds to enhance performance.

A significant area of expansion is their role as alternatives to cyclomethicones (silicones) in cosmetic formulations. Neopentyl glycol esters offer similar sensory properties, such as a non-greasy after-feel, high spreadability, and a soft skin feel, while being biodegradable and having low aquatic toxicity nih.govoleonhealthandbeauty.com. This makes them attractive for "silicone-free" product development, aligning with consumer demand for more sustainable ingredients nih.gov. Research could focus on optimizing the structure of neopentyl esters to precisely mimic or even surpass the performance of silicones in various cosmetic applications, including hair care and skin care roelmihpc.com.

Beyond cosmetics, neopentyl glycol and its fatty acid esters are being investigated for their potential in thermal energy storage systems as phase change materials (PCMs) mdpi.comresearchgate.networktribe.com. Their ability to absorb and release latent heat during phase transitions makes them promising for applications in areas like solar energy utilization and temperature regulation researchgate.net. Further research could explore the design of this compound-based PCMs with tailored melting points and improved thermal reliability for specific energy storage needs.

Investigating synergistic interactions within complex formulations is another vital avenue. For instance, understanding how this compound interacts with other emollients, emulsifiers, or active ingredients could lead to the development of more stable, effective, and sensorially pleasing products mohiniorganics.incir-safety.orgoleonhealthandbeauty.com. This includes optimizing their role in forming protective films on the skin, enhancing water resistance, and improving the dispersion of pigments oleonhealthandbeauty.com.

Computational Chemistry Approaches in this compound Research

Computational chemistry is emerging as an indispensable tool in chemical research, offering a powerful means to understand molecular structures, decipher reaction mechanisms, and facilitate the rational design of new materials and processes nih.gov. For this compound research, computational approaches can significantly accelerate discovery and optimization efforts.

While specific studies on this compound using computational chemistry were not widely detailed in the search, the broader field of lubricant design, material discovery, and composite formulation already leverages these techniques researchgate.net. Future research could employ:

Molecular Dynamics (MD) Simulations: To understand the conformational behavior of this compound molecules, their interactions with other components in a mixture (e.g., in a cosmetic emulsion or lubricant base oil), and their self-assembly properties. This can provide insights into film formation, viscosity, and spreadability at a molecular level.

Density Functional Theory (DFT) Calculations: To predict the reactivity of this compound, optimize catalyst design for its synthesis, and study the electronic properties that influence its stability and performance. DFT can also be used to investigate the mechanisms of degradation or interaction with other substances.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR): To develop predictive models that correlate the molecular structure of this compound derivatives with their desired properties (e.g., emolliency, thermal stability, biodegradability) or biological activities. This can guide the design of new esters with optimized performance profiles.

Machine Learning and Artificial Intelligence: To analyze large datasets from experimental characterization and predict optimal synthetic conditions, formulation compositions, or identify novel applications based on existing knowledge researchgate.net.

By integrating computational chemistry with experimental validation, researchers can gain deeper mechanistic understanding, predict new behaviors, and accelerate the development of innovative this compound-based products nih.gov.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for neopentyl stearate, and how can reaction efficiency be validated?

this compound can be synthesized via esterification of neopentyl glycol with stearic acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. To optimize yield, monitor reaction parameters such as temperature (80–120°C), molar ratio of reactants (1:2 for diesters), and catalyst concentration. Validate efficiency using thin-layer chromatography (TLC) to track ester formation or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹). Post-synthesis, purify via vacuum distillation or column chromatography, and characterize purity using gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Key techniques include:

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure (e.g., neopentyl group signals at δ 0.8–1.2 ppm for methyl protons).

- Differential scanning calorimetry (DSC) : Determine melting point and thermal stability (polyol esters typically melt at 40–60°C).

- High-performance liquid chromatography (HPLC) : Quantify purity and detect byproducts.

- Density measurements : Compare with reference data for analogous esters (e.g., poly(vinyl stearate) density: ~1.0 g/cm³ ). Document methods in detail to ensure reproducibility .

Q. How should researchers design acute toxicity studies for this compound, given limited toxicokinetic data?

Follow OECD guidelines (e.g., TG 403 for inhalation or TG 420 for oral exposure). Use rodent models (rats/mice) with controlled doses (e.g., 100–1000 mg/kg body weight). Monitor mortality, organ weight changes, and histopathology over 14 days. Note that neopentyl glycol, a precursor, shows low acute toxicity in rats (no mortality at 140 mg/m³ inhalation ), suggesting this compound may share similar metabolic pathways (rapid renal excretion ). Include negative controls and statistical validation (e.g., ANOVA for dose-response trends) .

Advanced Research Questions

Q. How can conflicting data on ester stability under oxidative conditions be resolved in this compound research?

Contradictions may arise from varying experimental conditions (e.g., temperature, catalyst residues). Design accelerated stability studies using thermogravimetric analysis (TGA) to assess decomposition thresholds and HPLC-MS to identify degradation products (e.g., free stearic acid). Cross-reference with analogous esters: neopentyl glycol derivatives like dibenzoate exhibit stability up to 200°C . Use Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. What methodologies are recommended to investigate this compound’s interaction with polymeric matrices in material science applications?

Employ dynamic mechanical analysis (DMA) to study plasticizing effects on glass transition temperature (Tg). For compatibility testing, blend this compound with polymers (e.g., PVC, polyesters) at 5–20 wt% and analyze via tensile testing and scanning electron microscopy (SEM) . Compare with established plasticizers like dioctyl adipate (density ~0.92 g/cm³ ). Ensure reproducibility by documenting solvent casting protocols and annealing conditions .

Q. How can researchers address gaps in toxicokinetic data for this compound metabolites?

Use radiolabeled tracers (e.g., ¹⁴C-stearate) in animal studies to track absorption, distribution, and excretion. For in vitro assays, apply hepatic microsomal models to identify phase I/II metabolites. Cross-validate findings with structural analogs: neopentyl glycol is rapidly excreted unchanged in urine, suggesting limited hepatic modification . Publish raw datasets and analytical protocols in supplementary materials to enable meta-analyses .

Methodological Best Practices

- Synthesis : Optimize esterification using Dean-Stark traps for water removal .

- Characterization : Report NMR shifts and DSC thermograms with error margins (±0.5°C) .

- Toxicity Studies : Adhere to REACH guidelines for data reliability and include species-specific metabolic comparisons .

- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary sources (e.g., NIST Chemistry WebBook for reference spectra ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.